molecular formula C9H12N2O B2998275 2-(3-Methylbut-2-enoxy)pyrazine CAS No. 2380170-64-7

2-(3-Methylbut-2-enoxy)pyrazine

Cat. No.: B2998275
CAS No.: 2380170-64-7
M. Wt: 164.208
InChI Key: FYCLGBBFHGLWAA-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-enoxy)pyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various fields, including pharmaceuticals, agriculture, and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbut-2-enoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 3-methyl-2-buten-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbut-2-enoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Methylbut-2-enoxy)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-enoxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazine derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .

Comparison with Similar Compounds

  • 2-Methyl-3-(3-methylbut-2-enoxy)pyrazine
  • 2,5-Dimethylpyrazine
  • 2-Ethyl-3-methoxypyrazine

Comparison: 2-(3-Methylbut-2-enoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-methylbut-2-enoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(2)3-6-12-9-7-10-4-5-11-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCLGBBFHGLWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=CN=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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